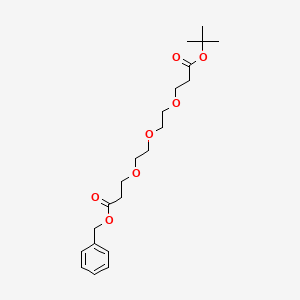

Benzyloxy carbonyl-PEG3-t-butyl ester

Overview

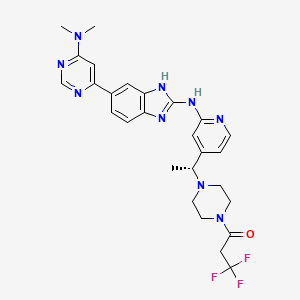

Description

Benzyloxy carbonyl-PEG3-t-butyl ester is a derivative of polyethylene glycol (PEG) that has been modified with a tert-butyl ester group . It is a PEG linker containing a benzyloxy carbonyl group and a t-butyl ester protecting group . The benzyloxy carbonyl helps to enhance chemoselectivity of a reaction .

Synthesis Analysis

The propargyl group can form triazole linkage with azide-bearing compounds or biomolecules via copper catalyzed Click Chemistry . The Boc protected amine can be deprotected under mild acidic conditions .Molecular Structure Analysis

The molecular formula of this compound is C21H32O7 . It has a molecular weight of 396.5 g/mol .Chemical Reactions Analysis

The propargyl group can form triazole linkage with azide-bearing compounds or biomolecules via copper catalyzed Click Chemistry . The Boc protected amine can be deprotected under mild acidic conditions .Physical and Chemical Properties Analysis

This compound is a derivative of polyethylene glycol (PEG) that has been modified with a tert-butyl ester group, which provides improved solubility and stability properties .Scientific Research Applications

Catalytic Applications

- Catalysis in Alkoxycarbonylation of Alkenes : Benzyloxy carbonyl-PEG3-t-butyl ester derivatives are used in catalysis, such as in alkoxycarbonylation of alkenes. This process is significant in homogeneous catalysis for transforming alkenes into versatile ester products (Dong et al., 2017).

Synthesis and Chemical Transformations

- In Synthesis of Aromatic Nitro Compounds : This compound plays a role in the synthesis of aromatic nitro compounds, especially in the context of reduction reactions to form amines, alcohols, and secondary amines (Sharma et al., 2012).

- Cross-Coupling Chemical Reactions : It's utilized in cross-coupling reactions, particularly in the formation of carbon-centered radicals for nickel-catalyzed cross-couplings (Vara et al., 2017).

- Synthesis of tert-butyl Esters : The compound finds application in the synthesis of tert-butyl esters, a fundamental process in organic chemistry (Degennaro et al., 2016).

Protective Group in Peptide Synthesis

- Peptide Synthesis : It is used as a protective group in the synthesis of N-benzyloxycarbonyl hydroxy amino acid t-butyl esters, a critical step in peptide synthesis (Kinoshita et al., 1979).

Polymer and Material Science

- Polymer Synthesis : In polymer science, it's involved in the synthesis of 'umbrella-like' poly(ethylene glycol) structures for bioconjugation (Zhang et al., 2010).

- Preparation of Polymeric Materials : It aids in the preparation of polymeric materials, particularly in creating tert-butyl esters from boronic acids (Li et al., 2014).

Radical Chemistry

- Radical Chemistry : The compound is significant in radical chemistry, particularly in the radical addition of benzaldehyde and allyl esters (Sun et al., 2022).

Drug Synthesis and Modification

- Drug Synthesis : It's used in the synthesis and modification of drugs like methotrexate, illustrating its role in pharmaceutical chemistry (Piper et al., 1982).

Energy Storage Applications

- Lithium-Sulfur Batteries : This compound is pertinent in the field of energy storage, particularly in improving lithium-sulfur batteries (Cai et al., 2019).

Biomedical Applications

- Biomedical Applications : Its derivatives are explored for biomedical applications due to their antioxidant activity and thermosensitive properties (Sergeeva et al., 2014).

Mechanism of Action

Target of Action

Benzyloxy carbonyl-PEG3-t-butyl ester is primarily used as a PEG linker in the field of drug delivery .

Mode of Action

The compound contains a benzyloxy carbonyl group and a t-butyl ester protecting group . The benzyloxy carbonyl group enhances the chemoselectivity of a reaction, while the t-butyl ester can be removed under acidic conditions . This allows for controlled reactions in the synthesis of complex molecules.

Pharmacokinetics

The compound’s pharmacokinetic properties are largely determined by its role as a PEG linker. The hydrophilic PEG linker increases the water solubility of the compound in aqueous media , which can enhance the bioavailability of the drug it is linked to.

Result of Action

The primary result of the action of this compound is to enhance the chemoselectivity of reactions and increase the water solubility of compounds . This can lead to improved drug delivery, potentially enhancing the efficacy of the drug and reducing side effects.

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the t-butyl ester protecting group can be removed under acidic conditions . This property can be leveraged in drug delivery systems to control the release of the drug in specific areas of the body, such as the stomach, which has a highly acidic environment.

Safety and Hazards

Future Directions

Benzyloxy carbonyl-PEG3-t-butyl ester is used in drug delivery . It is a PEG linker containing a benzyloxy carbonyl group and a t-butyl ester protecting group . The benzyloxy carbonyl helps to enhance chemoselectivity of a reaction . The t-butyl ester can be removed under acidic conditions . The hydrophilic PEG linker increases the water solubility of the compound in aqueous solutions , which could be beneficial for future drug delivery systems.

Properties

IUPAC Name |

benzyl 3-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O7/c1-21(2,3)28-20(23)10-12-25-14-16-26-15-13-24-11-9-19(22)27-17-18-7-5-4-6-8-18/h4-8H,9-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVVQGGYMXXZME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B605958.png)

![3-[(4-(4-Fluoro-2-methoxyphenyl)-1,3,5-triazin-2-yl)amino]-benzene-methanesulfonamide](/img/structure/B605961.png)